Bis(propan-2-YL)-4H-1,2,4-triazole-3-sulfonyl chloride

CAS No.:

Cat. No.: VC17744807

Molecular Formula: C8H14ClN3O2S

Molecular Weight: 251.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H14ClN3O2S |

|---|---|

| Molecular Weight | 251.73 g/mol |

| IUPAC Name | 4,5-di(propan-2-yl)-1,2,4-triazole-3-sulfonyl chloride |

| Standard InChI | InChI=1S/C8H14ClN3O2S/c1-5(2)7-10-11-8(15(9,13)14)12(7)6(3)4/h5-6H,1-4H3 |

| Standard InChI Key | JOUOXWOAICAPJA-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C1=NN=C(N1C(C)C)S(=O)(=O)Cl |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

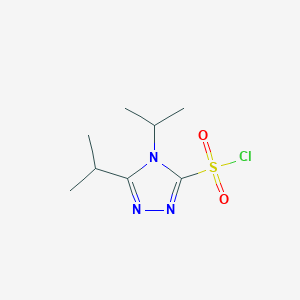

Bis(propan-2-YL)-4H-1,2,4-triazole-3-sulfonyl chloride features a five-membered 1,2,4-triazole ring substituted with two isopropyl groups at positions 4 and 5, and a sulfonyl chloride group at position 3 (Figure 1). The triazole ring, containing three nitrogen atoms, contributes to the compound’s aromatic stability, while the sulfonyl chloride group () introduces electrophilic reactivity.

Table 1: Key Molecular Data

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 251.73 g/mol |

| IUPAC Name | 4,5-di(propan-2-yl)-1,2,4-triazole-3-sulfonyl chloride |

| CAS Number | VC17744807 |

The isopropyl substituents enhance steric bulk, potentially influencing reaction kinetics and selectivity in nucleophilic substitutions.

Synthesis and Characterization

Synthetic Pathways

The synthesis of Bis(propan-2-YL)-4H-1,2,4-triazole-3-sulfonyl chloride typically proceeds through multi-step reactions starting from simpler triazole precursors. A generalized route involves:

-

Formation of the Triazole Core: Cyclization of thiosemicarbazides or hydrazine derivatives under basic conditions, a method well-documented for analogous triazole systems .

-

Sulfonation: Introduction of the sulfonyl chloride group via chlorosulfonation reactions. For example, reacting the triazole intermediate with chlorosulfonic acid () under controlled temperatures.

Intermediate compounds are characterized using spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): Confirms the integration of isopropyl and sulfonyl chloride groups.

-

Infrared Spectroscopy (IR): Identifies stretches near 1360–1180 cm.

-

Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns.

Optimization Challenges

Key challenges include minimizing hydrolysis of the sulfonyl chloride group during synthesis and purification. Anhydrous solvents like dichloromethane and low temperatures (0–5°C) are critical to preserving functionality.

Chemical Reactivity and Mechanistic Insights

Nucleophilic Substitutions

The sulfonyl chloride group undergoes nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively. For instance:

This reactivity is exploited in drug design, where sulfonamides are common pharmacophores.

Steric and Electronic Effects

The isopropyl groups at positions 4 and 5 create steric hindrance, slowing reactions at the triazole ring but leaving the sulfonyl chloride moiety accessible. Electronic effects from the electron-withdrawing sulfonyl group further activate the triazole ring for electrophilic aromatic substitution at position 1.

Comparative Analysis with Related Compounds

Table 2: Comparison with 4-Methyl-5-(thiophen-3-YL)-4H-1,2,4-triazole-3-sulfonyl Chloride

| Property | Bis(propan-2-YL) Derivative | Thiophene Derivative |

|---|---|---|

| Molecular Weight | 251.73 g/mol | 263.7 g/mol |

| Substituents | Isopropyl groups | Thiophene ring |

| Reactivity | Sterically hindered | Enhanced π-electron density |

| Applications | Polymer modification | Heterocyclic drug synthesis |

The isopropyl groups in Bis(propan-2-YL)-4H-1,2,4-triazole-3-sulfonyl chloride reduce solubility in polar solvents compared to the thiophene derivative, which benefits from aromatic interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume